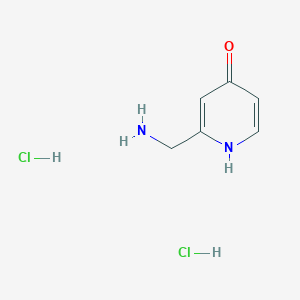
4-(4-Methyl-1-piperazinyl)cyclohexanamine 3HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methyl-1-piperazinyl)cyclohexanamine 3HCl, with the CAS Number 723341-87-5, is a chemical compound with a molecular weight of 306.71 . It is a white to off-white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H23N3.3ClH/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11;;;/h10-11H,2-9,12H2,1H3;3*1H . This indicates that the compound contains a cyclohexanamine ring with a methylpiperazinyl group attached to it .Physical And Chemical Properties Analysis
This compound is a white to off-white solid . It has a molecular weight of 306.71 . The compound should be stored at room temperature .Applications De Recherche Scientifique
Positron Emission Tomography Radiotracers
The utility of σ receptor ligands like PB28, which shares structural similarities with 4-(4-Methyl-1-piperazinyl)cyclohexanamine, in oncology is highlighted through the development of novel analogues designed to possess reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers. These modifications aimed to enhance the molecule's properties for better diagnostic applications in cancer research, showing promise in selective targeting and imaging of tumors (Abate et al., 2011).
Antimicrobial Properties
A series of compounds including 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-[chloro/1-piperazinyl/4-methyl-1-piperazinyl]quinolines demonstrated antimicrobial activity against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungi. This research outlines the potential of piperazinyl derivatives, similar to 4-(4-Methyl-1-piperazinyl)cyclohexanamine, in developing new antibacterial and antifungal agents (Patel, Patel, & Chauhan, 2007).
Melanocortin Receptors Ligands
Piperazine analogues of the melanocortin 4 receptor (MC4R) specific small-molecule agonist "THIQ" were synthesized and characterized. This includes derivatives of 4-substituted piperazine, highlighting the role of these compounds in the exploration of treatments for conditions modulated by melanocortin receptors, such as obesity and metabolic disorders (Mutulis et al., 2004).
Anticancer Activity
Piperazine-2,6-dione derivatives, synthesized through condensation with various amines, showed significant anticancer activity against multiple cancer cell lines, including breast, lung, colon, ovary, and liver cancers. This research demonstrates the potential of compounds structurally related to 4-(4-Methyl-1-piperazinyl)cyclohexanamine in the development of new anticancer agents (Kumar et al., 2013).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H303 and H320, indicating that it may be harmful if swallowed and causes eye irritation . The recommended precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-(4-methylpiperazin-1-yl)cyclohexan-1-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3.3ClH/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11;;;/h10-11H,2-9,12H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFXTBDHCSILEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCC(CC2)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1461689-22-4 |
Source


|
| Record name | 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2600427.png)


![4-methoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2600431.png)



![3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2600435.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(5-chloro-2-methylphenyl)oxalamide](/img/structure/B2600439.png)
![6-(2-Ethoxyphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2600442.png)



![(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2600449.png)